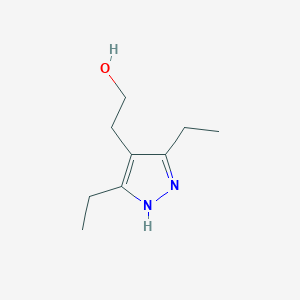
2-(3,5-Diethyl-1H-pyrazol-4-yl)-ethanol
Übersicht
Beschreibung
2-(3,5-Diethyl-1H-pyrazol-4-yl)-ethanol is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features an ethyl group at the 3 and 5 positions of the pyrazole ring and an ethanol moiety at the 4 position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-diethyl-1H-pyrazole as the starting material.
Halogenation: The pyrazole ring is halogenated to introduce a reactive site.
Nucleophilic Substitution: Ethanol is introduced through a nucleophilic substitution reaction, replacing the halogen atom.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve efficient and cost-effective production.
Types of Reactions:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can undergo reduction reactions, potentially altering its electronic properties.
Substitution: Various substituents can be introduced at different positions on the pyrazole ring through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ethanal (acetaldehyde) and ethanoic acid (acetic acid).
Reduction Products: Reduced pyrazole derivatives with altered electronic properties.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Diethyl-1H-pyrazol-4-yl)-ethanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Medicine: Its derivatives are explored for potential pharmacological activities, including antileishmanial and antimalarial properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(3,5-diethyl-1H-pyrazol-4-yl)-ethanol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
2-(3,5-Dimethyl-1H-pyrazol-4-yl)-ethanol: Similar structure with methyl groups instead of ethyl groups.
2-(3,5-Diethyl-1H-pyrazol-4-yl)-amine: Similar pyrazole core with an amine group instead of an ethanol group.
Uniqueness: 2-(3,5-Diethyl-1H-pyrazol-4-yl)-ethanol is unique due to its specific combination of ethyl groups and the ethanol moiety, which can influence its chemical reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
2-(3,5-diethyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-3-8-7(5-6-12)9(4-2)11-10-8/h12H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTYQZDIOUHGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)CC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466770.png)



![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466777.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466778.png)



![(2E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid](/img/structure/B1466786.png)
![6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466787.png)



